![molecular formula C21H20N2O4 B2551295 (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1020971-65-6](/img/structure/B2551295.png)
(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Description
(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
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Biological Activity
The compound (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
- Isoquinoline moiety : Contributes to the compound's interaction with various biological targets.
- Trimethoxyphenyl group : Enhances the lipophilicity and potentially the bioavailability of the compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related isoquinoline derivatives can induce apoptosis in cancer cells through various pathways:
- Inhibition of cell proliferation : Compounds have been reported to significantly reduce cell viability in cancer cell lines.
- Induction of apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity of Isoquinoline Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Tetrandrine | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
Fangchinoline | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
CEP | A549 (lung cancer) | 8.0 | Caspase activation |
Antiviral Activity
Recent studies have also explored the antiviral potential of isoquinoline derivatives. For example, certain derivatives have demonstrated efficacy against human coronaviruses by inhibiting viral replication and reducing cytopathic effects in infected cells:
- Mechanism of Action :
- Inhibition of viral protein expression.
- Reduction in virus-induced cell death.
Table 2: Antiviral Effects of Isoquinoline Derivatives
Compound | Virus Type | IC50 (µM) | Effect |
---|---|---|---|
Tetrandrine | HCoV-OC43 | 14.51 | Reduced viral replication |
Fangchinoline | HCoV-OC43 | 12.40 | Protected against cytopathic effects |
CEP | HCoV-OC43 | 10.54 | Inhibited S and N protein expression |
Study on Anticancer Activity
In a study published in Phytotherapy Research, researchers evaluated the anticancer effects of a series of isoquinoline derivatives, including this compound. The study revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value below 20 µM.
Study on Antiviral Activity
A separate investigation focused on the antiviral properties of isoquinoline derivatives against HCoV-OC43 showed that treatment with these compounds significantly increased cell viability in infected cultures compared to untreated controls. The study highlighted the potential for these compounds as therapeutic agents in viral infections.
Properties
IUPAC Name |
(E)-N-isoquinolin-5-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-18-11-14(12-19(26-2)21(18)27-3)7-8-20(24)23-17-6-4-5-15-13-22-10-9-16(15)17/h4-13H,1-3H3,(H,23,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWLHUOLECIUOW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.